2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
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Overview
Description
2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
CID 44120517: A structurally similar compound with slight variations in functional groups.
CID 44120518: Another related compound with different substituents.
Uniqueness
2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. Comparing its properties with similar compounds helps highlight its potential advantages and applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUJVEUVWSGZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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